3-Hydroxy-2-(trifluoromethyl)benzoic acid
Description
Significance of Trifluoromethylated Aromatic Systems in Contemporary Chemical Research
The introduction of a trifluoromethyl (-CF3) group into aromatic systems is a powerful strategy in modern chemistry, particularly in drug design. mdpi.com The -CF3 group is one of the most important fluorinated moieties used in pharmaceuticals due to its unique electronic and steric properties. mdpi.com Its strong electron-withdrawing nature and the high bond energy of the C-F bonds confer several advantageous properties to a parent molecule. mdpi.com
Key contributions of the trifluoromethyl group include:
Enhanced Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, making the -CF3 group resistant to metabolic degradation by enzymes. This can increase a drug's half-life in the body. mdpi.com
Increased Lipophilicity : The -CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross biological membranes and enhance its in vivo transport and uptake. mdpi.comnih.gov
Modulation of Acidity and Basicity : As a potent electron-withdrawing group, the -CF3 substituent can significantly alter the pKa of nearby acidic or basic centers, which can be crucial for target binding and pharmacokinetic profiles.
Improved Binding Affinity : The trifluoromethyl group can enhance interactions with biological targets through favorable electrostatic and hydrophobic contacts, potentially leading to higher efficacy and selectivity. mdpi.com
These properties have led to the incorporation of trifluoromethylated aromatic rings in a wide array of pharmaceuticals and advanced organic materials. mdpi.com
Historical Development of Hydroxylated Benzoic Acid Chemistry
The chemistry of benzoic acid and its derivatives is foundational to organic chemistry. Benzoic acid (C₆H₅COOH) itself was discovered in the 16th century, and its structure was determined in 1832. nih.gov Its hydroxylated derivatives, such as salicylic (B10762653) acid (2-hydroxybenzoic acid) and 4-hydroxybenzoic acid, have long and significant histories.
Salicylic acid is a key precursor to the widely used drug aspirin. The industrial synthesis of hydroxybenzoic acids was revolutionized by the Kolbe-Schmitt reaction, developed in the mid-1800s. This reaction, which involves the carboxylation of a phenoxide (the salt of a phenol) with carbon dioxide under pressure, remains a vital industrial process for producing these compounds. google.com Hydroxybenzoic acids are not only important as synthetic intermediates but are also found in nature. For instance, 3-hydroxybenzoic acid is a naturally occurring phenolic compound found in plants like grapefruit and olive oil. wikipedia.org The rich history and versatile reactivity of hydroxylated benzoic acids make them a fundamental scaffold for the synthesis of a vast range of more complex molecules.
Position of 3-Hydroxy-2-(trifluoromethyl)benzoic acid within Fluorinated Carboxylic Acid Research
Fluorinated carboxylic acids are a class of compounds that have garnered significant attention for their unique properties and applications, ranging from their use as tracers in geothermal applications to being precursors for pharmaceuticals and agrochemicals. mdpi.com The research into trifluoromethyl-substituted benzoic acids, in particular, has yielded numerous compounds with important applications.
While specific research on this compound is limited, its structural isomers are subjects of study. For example, 4-Hydroxy-2-(trifluoromethyl)benzoic acid (CAS 320-32-1) is utilized as a building block for functional polymers, liquid crystals, and has been incorporated into molecular scaffolds for active pharmaceutical ingredients (APIs), such as antitubercular agents. guidechem.comossila.com
The specific placement of the substituents in this compound is expected to create distinct chemical behavior. The ortho-trifluoromethyl group likely imparts significant steric hindrance, which can force the carboxylic acid group to rotate out of the plane of the aromatic ring. mdpi.com This conformational change would influence the molecule's acidity and its ability to participate in intermolecular interactions like hydrogen bonding, a feature observed in other ortho-substituted benzoic acids. mdpi.com This unique structural feature distinguishes it from its isomers and suggests it could be a valuable, albeit underexplored, synthetic building block.
Overview of Research Trajectories and Scholarly Contributions for this compound
Publicly accessible scientific literature and chemical databases show a notable lack of dedicated research trajectories for this compound. Its CAS number is not documented, and there are no prominent reports of its synthesis or application. In contrast, its isomers have defined roles in various research fields.
Research involving related isomers provides a proxy for the potential scholarly contributions of the title compound:
4-Hydroxy-2-(trifluoromethyl)benzoic acid has been investigated for its role in creating polyesters that self-assemble into spherulite crystals and for synthesizing smectic C liquid crystals. ossila.com It has also been used as a precursor in the synthesis of benzofuran (B130515) derivatives tested as antitubercular agents. ossila.com
2-Hydroxy-4-(trifluoromethyl)benzoic acid is known as a major metabolite of the photosensitizing anti-platelet drug Triflusal. acs.org
3-Hydroxy-5-(trifluoromethyl)benzoic acid (CAS 328-69-8) is commercially available as a specialty chemical for research, indicating some use in discovery chemistry. scbt.comsigmaaldrich.com
The absence of this compound from these research areas suggests it may be more challenging to synthesize or that its properties have not yet been identified as advantageous for specific applications. Future research could focus on developing a viable synthetic pathway to this compound, which would then allow for a full characterization of its physical and chemical properties and an exploration of its potential as a novel building block in medicinal chemistry and material science.
Table 2: Comparative Data of Selected Hydroxy-(trifluoromethyl)benzoic Acid Isomers
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | Undocumented | 206.12 | Not Available |
| 4-Hydroxy-2-(trifluoromethyl)benzoic acid | 320-32-1 | 206.12 | 159 - 161 |
| 3-Hydroxy-5-(trifluoromethyl)benzoic acid | 328-69-8 | 206.12 | Not Available |
| 2-Hydroxy-3-(trifluoromethyl)benzoic acid | 251300-32-0 | 206.12 | Not Available |
Data compiled from various chemical supplier and database entries. guidechem.comossila.comscbt.com
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)6-4(7(13)14)2-1-3-5(6)12/h1-3,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOXOHYWHAOMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Hydroxy 2 Trifluoromethyl Benzoic Acid
Classical Multi-Step Synthetic Approaches
Traditional methods for synthesizing polysubstituted benzoic acids often rely on sequential reactions where functional groups are introduced one by one. These routes, while established, can involve multiple stages and require careful control of reaction conditions to ensure the desired regiochemistry.
Strategies Involving Ortho-Functionalization of Precursors
Achieving the 1,2,3-substitution pattern of 3-Hydroxy-2-(trifluoromethyl)benzoic acid often involves the strategic functionalization of a position ortho (adjacent) to an existing group on a precursor molecule. The directing effect of the initial substituent is crucial for the regioselectivity of the subsequent reaction.
One conceptual approach is the carboxylate-directed ortho-C-H functionalization. For example, a ruthenium-catalyzed reaction has been developed for the ortho-C-H allylation of benzoic acids. nih.govresearchgate.net In this type of strategy, a benzoic acid precursor reacts with an allyl acetate (B1210297) at elevated temperatures (e.g., 50 °C) in the presence of a catalyst like [Ru(p-cymene)Cl2]2 and a base to introduce a group at the ortho position. nih.gov While this specific reaction introduces an allyl group, the principle of using the carboxylate to direct functionalization to the adjacent carbon is a key strategy that could be adapted for introducing a trifluoromethyl group or a precursor.
Another classical strategy begins with a substituted phenol (B47542). For instance, the synthesis of a related compound, 3-hydroxy-2-methylbenzoic acid, starts with 3-chloro-2-methylphenol, illustrating the use of a pre-functionalized scaffold to build the final product. rasayanjournal.co.in Applying this logic, a synthesis could begin with a 3-hydroxytoluene derivative, followed by ortho-trifluoromethylation and subsequent oxidation of the methyl group to a carboxylic acid.
Approaches via Carboxylation Reactions on Halogenated Aromatic Scaffolds
A common and powerful method for creating benzoic acids is through the carboxylation of an organometallic intermediate, typically a Grignard reagent, which is formed from a halogenated aromatic compound. gmu.eduucalgary.cayoutube.com This approach introduces the carboxylic acid group in a highly reliable manner.
The general sequence involves reacting an aryl halide (e.g., an aryl bromide) with magnesium metal in an ether solvent to form an organomagnesium species (the Grignard reagent). youtube.com This reagent, which behaves as a strong nucleophile, is then reacted with solid carbon dioxide (dry ice). ucalgary.camiracosta.edu An acidic work-up follows, protonating the intermediate carboxylate salt to yield the final benzoic acid. youtube.commiracosta.edu
For the target molecule, this strategy would ideally start with a precursor like 2-bromo-6-(trifluoromethyl)phenol. nih.govsigmaaldrich.com The reaction of this precursor with magnesium would generate the corresponding Grignard reagent, which upon reaction with CO2 and subsequent acidification, would yield this compound. A significant challenge in this approach is that the acidic proton of the phenol group is incompatible with the highly basic Grignard reagent and must be protected before the Grignard formation and deprotected afterward, adding steps to the synthesis.
| Step | Reagent 1 | Reagent 2 | Solvent | Key Condition | Purpose |
| 1 | Aryl Bromide | Magnesium (Mg) | Diethyl ether | Anhydrous | Formation of Grignard Reagent |
| 2 | Grignard Reagent | Carbon Dioxide (CO2) | Diethyl ether | Low Temperature | Carboxylation |
| 3 | Carboxylate Salt | Aqueous Acid (e.g., HCl) | Water/Ether | Acidic pH | Protonation to form Benzoic Acid |
This table outlines a generalized Grignard carboxylation reaction scheme. gmu.eduucalgary.cayoutube.com
Selective Hydroxylation and Trifluoromethylation Sequencing
Synthesizing the target molecule can also be envisioned through the sequential and regioselective introduction of the hydroxyl and trifluoromethyl groups onto a benzoic acid scaffold. The order of these steps is critical, as the existing functional groups strongly influence the position of incoming substituents.
One pathway could involve the trifluoromethylation of a hydroxybenzoic acid precursor. For example, methods exist for the direct trifluoromethylation of benzoic acids using trimethyl(trifluoromethyl)silane (TMSCF3) and an activating agent like trifluoroacetic anhydride (B1165640) (TFAA). organic-chemistry.org This reaction proceeds through the in-situ formation of a mixed anhydride, which then undergoes nucleophilic substitution. organic-chemistry.orgresearchgate.net Applying this to 3-hydroxybenzoic acid would require careful control to achieve selective trifluoromethylation at the C-2 position, as other positions on the ring could also be reactive.
Conversely, another pathway could involve the selective hydroxylation of a trifluoromethylated benzoic acid. A starting material could be 2-(trifluoromethyl)benzoic acid. nih.govnih.govsigmaaldrich.com Introducing a hydroxyl group at the C-3 position would be the key challenge, often requiring multi-step processes involving nitration, reduction to an amine, diazotization, and subsequent hydrolysis to the phenol—a sequence that must favor the desired C-3 isomer. A more modern approach involves the photocatalytic decarboxylative hydroxylation of benzoic acids, although this method replaces the carboxyl group and would require a different strategic design.
Modern and Sustainable Synthetic Innovations
Recent advancements in chemical synthesis focus on improving efficiency, reducing waste, and employing safer reagents and conditions. These principles of green chemistry are increasingly applied to the production of complex molecules like this compound. tandfonline.comnih.gov
Catalytic and Organocatalytic Methodologies
Catalysis offers a powerful tool for enhancing reaction rates, improving selectivity, and reducing the need for stoichiometric reagents. Both metal-based and organic catalysts are employed in modern synthesis.
Catalytic Methods: A variety of catalytic systems are used in the synthesis of functionalized benzoic acids and their precursors. For instance, the oxidation of a trifluoromethyl-substituted benzaldehyde (B42025) to a benzoic acid can be achieved using catalysts like copper(II) acetate and cobalt(II) acetate in water under an oxygen atmosphere. chemicalbook.com A two-step synthesis of 2-(trifluoromethyl)benzoic acid has been reported involving a fluorination reaction that uses a perfluoro sulfonyl fluoride (B91410) class catalyst, which is noted for its low toxicity and high selectivity. google.com
Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate reactions, avoiding the use of potentially toxic or expensive metals. beilstein-journals.orgacs.org These catalysts can operate as Lewis acids, Lewis bases, Brønsted acids, or Brønsted bases. acs.orgacs.org For example, benzoic acid itself can serve as an organocatalyst in certain reactions, such as the decarboxylative redox amination of ortho-(dialkylamino)cinnamaldehydes. beilstein-journals.orgbeilstein-journals.org While not a direct synthesis of the target molecule, this illustrates the principle. Chiral organocatalysts are particularly valuable for creating complex molecules with specific stereochemistry in high yield and enantioselectivity, which is crucial in pharmaceutical synthesis. nih.gov
Green Chemistry Principles in Synthetic Design
Green chemistry aims to make chemical processes more environmentally benign. nih.gov This includes using safer solvents (like water), reducing energy consumption through milder reaction conditions, and minimizing waste. tandfonline.comresearchgate.net
Microwave-Assisted Synthesis: Microwave-assisted synthesis is a key green chemistry technique that can dramatically reduce reaction times from hours to minutes. ijprdjournal.com The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to higher yields and product purity compared to conventional heating methods. ijprdjournal.comresearchgate.net This method has been successfully applied to various reactions, including the synthesis of benzoic acid from benzanilide (B160483) and the transformation of esters into hydroxamic acids. ijprdjournal.comorganic-chemistry.org For example, a reaction to form hydroxamic acids from esters was completed in six minutes under microwave activation, a significant improvement over traditional methods. organic-chemistry.org
| Reaction Type | Catalyst/Conditions | Time (MW) | Time (Conventional) | Benefit | Reference |
| Benzoic Acid Synthesis | Sulfuric Acid | Minutes | Hours | Reduced time, energy | ijprdjournal.com |
| Hydroxamic Acid Synthesis | Base (KOH) | ~6 minutes | >1 hour | Speed, efficiency | organic-chemistry.org |
| Hydroxyxanthone Synthesis | Base-catalyzed | 8-15 minutes | Longer | High yield, speed | researchgate.net |
This table compares reaction times for conventional and microwave-assisted synthesis for related transformations.
Solvent-Free or Green Solvent Conditions: Another tenet of green chemistry is the reduction or elimination of hazardous organic solvents. Reactions performed in water or under solvent-free conditions are highly desirable. researchgate.net For example, the synthesis of hydroxyxanthones from benzophenone (B1666685) precursors has been efficiently carried out in water using microwave irradiation. researchgate.net Research into new fluorination methods also seeks to avoid environmentally persistent reagents like PFAS, opting instead for safer fluorine sources such as cesium fluoride, contributing to greener synthetic routes for fluorinated pharmaceuticals. sciencedaily.com
Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. polimi.it While specific literature detailing a complete end-to-end flow synthesis of this compound is not extensively published, the principles of continuous processing are highly applicable to its production. Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the often energetic reactions involved in aromatic functionalization. beilstein-journals.org
For instance, a key transformation could be performed in a plug flow reactor (PFR) or a series of continuous stirred-tank reactors (CSTRs). CSTRs are particularly well-suited for reactions involving multiple phases or solids, such as Grignard reactions, while PFRs are ideal for rapid, single-phase reactions. pharmoutsourcing.comacs.org The use of packed-bed reactors containing immobilized catalysts or reagents can further streamline the process by simplifying purification. thieme-connect.de
Table 1: Comparison of Batch vs. Potential Flow Synthesis for a Key Step in Aromatic Functionalization
| Parameter | Conventional Batch Processing | Continuous Flow Processing | Advantage of Flow Processing |
| Reaction Scale | Liters to Gallons | Milliliters to Liters per hour | High throughput with small reactor volume |
| Heat Transfer | Poor; surface-to-volume ratio decreases on scale-up | Excellent; high surface-to-volume ratio | Enhanced safety, prevents byproduct formation |
| Temperature Control | Difficult to maintain homogeneity; hot spots | Precise and uniform temperature profile | High selectivity and reproducibility |
| Mixing | Often inefficient, especially with solids/viscous media | Efficient and rapid mixing | Increased reaction rates and yields |
| Safety | High risk with hazardous reagents/exotherms | Minimized risk due to small reaction volumes | Safer handling of unstable intermediates |
| Process Control | Manual or semi-automated | Fully automated and integrated | Consistent product quality, less manual oversight |
Control of Regioselectivity in Aromatic Functionalization
A primary challenge in the synthesis of polysubstituted aromatic compounds like this compound is achieving the correct substitution pattern, or regioselectivity. The final arrangement of the hydroxyl (-OH), trifluoromethyl (-CF3), and carboxylic acid (-COOH) groups is dictated by the directing effects of the substituents introduced at each stage of the synthesis.
The electronic properties of these groups are fundamentally different:
The hydroxyl group is a strongly activating, ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.
The carboxylic acid group is a deactivating, meta-director because it withdraws electron density from the ring.
The trifluoromethyl group is a strongly deactivating, meta-director due to its powerful inductive electron-withdrawing effect.
Synthesizing the 1,2,3-trisubstituted pattern of the target molecule requires a carefully designed strategy to overcome the inherent directing preferences of the functional groups. For example, introducing a trifluoromethyl group onto a phenol derivative would naturally direct subsequent electrophilic additions to the positions meta to the -CF3 group. A successful synthesis must therefore employ specific starting materials or use blocking groups and directed metalation techniques to force functionalization at the desired positions.
A relevant example can be found in the synthesis of the related compound, 3-hydroxy-2,4,5-trifluorobenzoic acid, which starts from an N-substituted tetrafluorophthalimide (B2386555). google.com In this process, reaction with a base leads to a mixture of two isomeric intermediates: a 4-hydroxy-phthalamic acid and a 3-hydroxy-benzamide. google.com The formation of this isomeric mixture underscores the inherent challenge in controlling the position of the hydroxyl group during nucleophilic aromatic substitution, necessitating further reaction steps to isolate the desired product. google.com This illustrates how regiochemical outcomes are a central problem in the synthesis of complex substituted aromatics.
Table 2: Electronic and Directing Effects of Functional Groups
| Functional Group | Symbol | Electronic Effect | Directing Influence for Electrophilic Aromatic Substitution |
| Hydroxyl | -OH | Activating | Ortho, Para |
| Carboxylic Acid | -COOH | Deactivating | Meta |
| Trifluoromethyl | -CF3 | Strongly Deactivating | Meta |
Challenges in Scale-Up and Process Optimization for Industrial and Academic Applications
Translating a laboratory-scale synthesis of this compound to a larger industrial or pilot-plant scale presents numerous challenges that extend beyond simple multiplication of reagent quantities. These challenges are critical for both industrial manufacturing and large-scale academic applications.
Key challenges include:
Thermal Management: Many reactions in the synthetic sequence, such as Friedel-Crafts acylations or metal-catalyzed cross-couplings, can be highly exothermic. In large batch reactors, inefficient heat dissipation can lead to temperature spikes, resulting in side reactions, product degradation, and potential thermal runaway. pharmoutsourcing.com Patent literature for related syntheses describes reactions conducted in autoclaves at elevated temperatures (e.g., 95°C to 150°C), which poses significant safety and engineering challenges on a large scale. google.com
Reagent Handling and Stoichiometry: The use of hazardous or pyrophoric reagents like organolithium compounds (e.g., n-BuLi), which might be used for directed ortho-lithiation, becomes substantially more complex and dangerous at scale. thieme-connect.de Precise control of stoichiometry is also more difficult in large vessels, which can impact yield and impurity profiles.
Purification and Impurity Control: The formation of regioisomers, as discussed previously, is a major hurdle. google.com While these can be separated on a small scale using techniques like column chromatography, such methods are often impractical and economically unviable for large quantities. Industrial processes must rely on scalable methods like crystallization or distillation, which require the impurity profile to be well-understood and controlled.
Table 3: Scale-Up Challenges and Mitigation Strategies
| Challenge | Implication at Scale | Potential Mitigation Strategy |
| Exothermic Reactions | Risk of thermal runaway, reduced selectivity | Utilize continuous flow reactors for superior heat transfer; implement robust cooling systems and controlled reagent addition. pharmoutsourcing.comthieme-connect.de |
| Isomer Formation | Difficult and costly purification, reduced yield | Optimize reaction conditions (temperature, solvent, catalyst) to improve regioselectivity; develop selective crystallization methods. google.com |
| Handling Hazardous Reagents | Increased safety risks for personnel and facility | Employ closed-system transfer and dosing equipment; generate reactive intermediates in situ using a flow chemistry setup. polimi.it |
| Long Reaction Times | Low reactor throughput, high operational cost | Investigate catalytic cycles to increase reaction rates; use process intensification techniques like flow chemistry with superheating. acs.org |
| Product Isolation | Inefficient purification methods (e.g., chromatography) | Develop and optimize scalable crystallization or extraction procedures; design the final synthetic step to yield an easily purifiable solid. |
Chemical Reactivity and Transformation Mechanisms of 3 Hydroxy 2 Trifluoromethyl Benzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of chemical transformations. In the case of 3-Hydroxy-2-(trifluoromethyl)benzoic acid, the reactivity of the carboxyl group is influenced by the presence of the adjacent electron-withdrawing trifluoromethyl group and the phenolic hydroxyl group.
Esterification and Amidation Pathways
Esterification:
The conversion of this compound to its corresponding esters can be achieved through several established methods. The direct esterification with an alcohol under acidic catalysis, known as the Fischer-Speier esterification, is a common approach for benzoic acids. However, the presence of the phenolic hydroxyl group can lead to competitive etherification. To achieve selective esterification of the carboxylic acid, milder conditions and specific reagents are often employed.
One effective method involves the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method proceeds through the formation of an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. This approach is generally carried out under mild, neutral conditions, which minimizes side reactions involving the phenolic hydroxyl group.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This two-step process is highly efficient for forming esters from benzoic acids.
Amidation:
The formation of amides from this compound follows similar principles to esterification. Direct reaction with an amine is generally not feasible and requires activation of the carboxylic acid.
Similar to esterification, coupling agents like DCC, DIC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used to facilitate amide bond formation. The reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the amine.
The acyl chloride method is also applicable for amide synthesis. The 3-Hydroxy-2-(trifluoromethyl)benzoyl chloride can be reacted with a primary or secondary amine to yield the corresponding amide. The reaction is typically performed in the presence of a base to scavenge the generated HCl.
Recent research has also explored iridium-catalyzed C-H amidation of 3-substituted benzoic acids. While not directly demonstrated for this compound, studies on 3-(trifluoromethyl)benzoic acid have shown that amidation can occur regioselectively at the C6 position, ortho to the carboxylic acid group. chemistryviews.org This suggests a potential pathway for introducing an amide group at a specific position on the aromatic ring, followed by other transformations.
A summary of common reagents for esterification and amidation is presented in the table below.
| Transformation | Reagent(s) | Conditions | Product |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat | Ester |
| Esterification | Alcohol, DCC/DMAP | Room Temperature | Ester |
| Esterification | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base | Room Temperature | Ester |
| Amidation | Amine, Coupling Agent (e.g., DCC, HATU) | Room Temperature | Amide |
| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Room Temperature | Amide |
Decarboxylation Mechanisms and Conditions
The removal of the carboxyl group as carbon dioxide, known as decarboxylation, from aromatic carboxylic acids typically requires harsh conditions unless activated by specific functional groups. For benzoic acids, the presence of electron-donating groups, particularly in the ortho and para positions, facilitates decarboxylation. Conversely, electron-withdrawing groups like the trifluoromethyl group generally make decarboxylation more difficult.
The decarboxylation of substituted benzoic acids can proceed through different mechanisms depending on the reaction conditions. Under acidic conditions, the reaction can occur via electrophilic substitution where a proton attacks the ipso-carbon, leading to the displacement of the carboxyl group. In basic media, the mechanism may involve the formation of a carboxylate anion, which then decomposes to an aryl anion and CO₂.
For this compound, the presence of the hydroxyl group, which is electron-donating through resonance, at the meta position to the carboxyl group does not significantly activate the ring towards decarboxylation compared to ortho or para substitution. The strong electron-withdrawing nature of the trifluoromethyl group at the ortho position further deactivates the ring, making thermal decarboxylation challenging.
However, metal-catalyzed decarboxylation, often using copper salts in quinoline (B57606) or other high-boiling solvents, can be an effective method. The proposed mechanism involves the formation of a copper carboxylate intermediate which then undergoes decomposition. While specific studies on this compound are limited, research on related fluorinated benzoic acids suggests that copper-catalyzed decarboxylation is a viable strategy. For instance, the decarboxylation of tetrafluorophthalic acid to 2,3,4,5-tetrafluorobenzoic acid has been achieved by heating in dimethylformamide. researchgate.net
Recent advancements have also explored photochemical methods for decarboxylation under milder conditions.
| Method | Catalyst/Reagent | Conditions | Product |
| Thermal Decarboxylation | None | High Temperature | 2-(Trifluoromethyl)phenol |
| Metal-Catalyzed | Copper salts (e.g., Cu₂O) in Quinoline | High Temperature | 2-(Trifluoromethyl)phenol |
Reduction of the Carboxyl Group to Alcohols and Aldehydes
Reduction to Alcohols:
The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding (3-hydroxy-2-(trifluoromethyl)phenyl)methanol. This transformation requires strong reducing agents, as milder reagents are generally ineffective for reducing carboxylic acids.
The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). researchgate.netrsc.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. It is crucial to use anhydrous conditions as LiAlH₄ reacts violently with water. The phenolic hydroxyl group is also acidic and will react with LiAlH₄ to form a lithium aluminate salt, consuming an extra equivalent of the reducing agent. However, the phenolic hydroxyl group itself is generally not reduced under these conditions.
Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another powerful reagent for the reduction of carboxylic acids. It offers the advantage of being more selective than LiAlH₄ and typically does not reduce other functional groups like esters or amides as readily.
Reduction to Aldehydes:
The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction can easily proceed to the primary alcohol. Direct reduction of this compound to 3-hydroxy-2-(trifluoromethyl)benzaldehyde (B12994504) is not typically achieved in a single step with common reducing agents.
A common strategy involves a two-step process:
Reduction of the carboxylic acid to the primary alcohol, (3-hydroxy-2-(trifluoromethyl)phenyl)methanol, using a strong reducing agent like LiAlH₄ or BH₃·THF.
Oxidation of the resulting primary alcohol to the aldehyde using a mild and selective oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC).
Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride or an ester. These derivatives can then be reduced to the aldehyde using less reactive hydride reagents that will not reduce the aldehyde further. For example, acyl chlorides can be reduced to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃). Esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures. chemistryviews.org
| Desired Product | Reagent(s) | Key Considerations |
| Primary Alcohol | LiAlH₄, then H₃O⁺ | Strong, non-selective reducing agent. Reacts with the phenolic OH. |
| Primary Alcohol | BH₃·THF, then H₃O⁺ | More selective than LiAlH₄. |
| Aldehyde | 1. LiAlH₄ or BH₃·THF 2. PCC or PDC | Two-step process involving reduction and then oxidation. |
| Aldehyde | 1. SOCl₂ 2. LiAlH(O-t-Bu)₃ | Conversion to acyl chloride followed by partial reduction. |
| Aldehyde | 1. Alcohol, H⁺ 2. DIBAL-H, low temp. | Conversion to ester followed by partial reduction. |
Reactivity at the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for chemical modifications, exhibiting typical phenolic reactivity, although influenced by the electronic effects of the adjacent trifluoromethyl group and the meta-positioned carboxylic acid.
Etherification and Esterification of the Hydroxyl
Etherification:
The phenolic hydroxyl group can be converted to an ether through various etherification reactions. A common method is the Williamson ether synthesis, which involves deprotonating the phenol (B47542) to form a phenoxide ion, followed by nucleophilic substitution with an alkyl halide. Due to the acidity of the carboxylic acid proton, a selective deprotonation of the phenolic hydroxyl group requires careful choice of base and reaction conditions. Using a stoichiometric amount of a mild base might favor the formation of the carboxylate salt, while a stronger base could deprotonate both acidic protons.
Alternatively, Mitsunobu reaction conditions, using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), can be employed to form ethers from alcohols and phenols. This reaction proceeds under mild and neutral conditions, which can be advantageous in the presence of the carboxylic acid group.
Esterification:
Esterification of the phenolic hydroxyl group can be achieved by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. This reaction is a standard method for acylating phenols. The choice of acylating agent and reaction conditions can allow for selective esterification of the phenolic hydroxyl over the carboxylic acid. For instance, performing the reaction at low temperatures can favor the more nucleophilic phenoxide (if formed with a base) over the less reactive carboxylate.
It is also possible to achieve selective esterification of the phenolic hydroxyl group in the presence of a carboxylic acid using carbodiimide (B86325) coupling agents, although the selectivity can be dependent on the specific substrates and reaction conditions. rsc.org
| Reaction | Reagent(s) | General Conditions | Product |
| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Heat in a polar aprotic solvent (e.g., DMF, Acetone) | Phenolic Ether |
| Etherification | Alcohol, PPh₃, DEAD or DIAD | Room temperature in an aprotic solvent (e.g., THF) | Phenolic Ether |
| Esterification | Acyl chloride or Acid anhydride, Base (e.g., Pyridine) | Room temperature or gentle heating | Phenolic Ester |
Oxidation Reactions of the Phenolic Functionality
The phenolic hydroxyl group is susceptible to oxidation, and the presence of the electron-withdrawing trifluoromethyl group can influence the course of these reactions. Phenols can be oxidized to various products, including quinones, and can also undergo oxidative coupling reactions.
The oxidation of phenols can be carried out using a variety of oxidizing agents. For instance, Fremy's salt (potassium nitrosodisulfonate) is a classic reagent for the oxidation of phenols to quinones. The position of the substituents on the aromatic ring will dictate the structure of the resulting quinone. For this compound, oxidation could potentially lead to the formation of a benzoquinone derivative, although the substitution pattern does not lend itself to the formation of a simple p-benzoquinone.
Other oxidizing agents such as singlet oxygen (¹O₂) have been shown to oxidize trifluoromethylphenols. rsc.org Studies on 3-trifluoromethylphenol have indicated that photo-oxidation can lead to the formation of quinone-type products and that the reaction proceeds via a charge-transfer mechanism. rsc.org The reaction with hydrogen phosphate (B84403) radicals (HPO₄˙⁻) has been shown to form a phenoxyl radical intermediate, which can then lead to dimerization products. rsc.org
The specific oxidation products of this compound would depend on the oxidant used and the reaction conditions. The presence of the carboxylic acid group might also influence the reaction pathway, potentially participating in or being affected by the oxidation process.
| Oxidizing Agent | Potential Product(s) | Mechanism/Intermediate |
| Fremy's Salt | Benzoquinone derivative | Radical mechanism |
| Singlet Oxygen (¹O₂) | Quinone-type products | Charge-transfer mechanism |
| Hydrogen Phosphate Radicals (HPO₄˙⁻) | Dimerization products | Phenoxyl radical intermediate |
Role of Intramolecular Hydrogen Bonding in Reactivity
The formation of a six-membered ring through intramolecular hydrogen bonding is generally a stabilizing interaction. quora.com In salicylic (B10762653) acid, this interaction is well-documented, with a typical O-H···O distance of about 2.62 Å. nih.gov For this compound, the hydrogen bond would form between the hydrogen of the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid group. This is because electron donation from the hydroxyl oxygen via resonance increases the electron density on the carbonyl oxygen, making it a more favorable hydrogen bond acceptor. quora.com
The presence of the bulky and strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 2-position, adjacent to both the hydroxyl and carboxyl groups, introduces significant steric and electronic effects.
Steric Effects: The trifluoromethyl group can cause steric hindrance, potentially forcing the carboxyl group out of the plane of the aromatic ring. This deviation from planarity could alter the optimal geometry for the intramolecular hydrogen bond, possibly weakening it compared to simpler analogues. In the related 2-(Trifluoromethyl)benzoic acid, the carboxyl group is tilted by 16.8° with respect to the aromatic ring. nih.gov
Electronic Effects: The -CF₃ group's powerful inductive electron withdrawal can decrease the electron density on the carbonyl oxygen, making it a weaker hydrogen bond acceptor. Conversely, it increases the acidity of the phenolic proton, making it a better hydrogen bond donor. The net effect on the hydrogen bond strength is a balance of these competing factors.
This intramolecular hydrogen bond can impact the molecule's reactivity in several ways. By locking the conformation, it can influence interactions with enzymes or reagents. Furthermore, by engaging the phenolic proton, it can decrease its availability for intermolecular interactions and can affect the pKa of both the carboxylic acid and the hydroxyl group.
Transformations of the Trifluoromethyl Group
Stability and Reactivity under Diverse Chemical Conditions
The trifluoromethyl (-CF₃) group is renowned for its exceptional stability under a wide range of chemical, thermal, and metabolic conditions. mdpi.comreddit.com This robustness is a primary reason for its frequent incorporation into pharmaceuticals and agrochemicals. mdpi.comwikipedia.org The high stability stems from the immense strength of the carbon-fluorine (C-F) bond, which has a bond dissociation energy of approximately 485.3 kJ/mol, significantly higher than that of a carbon-hydrogen (C-H) bond (414.2 kJ/mol). mdpi.com
Due to this inherent stability, the -CF₃ group is generally considered inert and unreactive under many standard organic synthesis conditions. reddit.comtcichemicals.com It can withstand harsh reaction environments, allowing for chemical modifications to other parts of the molecule without affecting the trifluoromethyl moiety. tcichemicals.com
However, the C-F bonds are not entirely impervious to transformation. While challenging, selective reactions involving the cleavage of C-F bonds within a -CF₃ group can be achieved under specific, often harsh, conditions or through strategic substrate design. tcichemicals.com For instance, the hydrolysis of trifluoromethyl groups has been observed to occur with reagents like aqueous sodium hydroxide (B78521) at elevated temperatures (e.g., 80-100°C), leading to the formation of a carboxylic acid. cdnsciencepub.com Similarly, reactions at high temperatures (185°C) with iodine can cleave the group to produce trifluoroiodomethane. cdnsciencepub.com More recent advancements have focused on milder, more selective transformations, often utilizing transition metal catalysis or specially designed substrates to activate a single C-F bond. tcichemicals.com
| Bond Type | Bond Dissociation Energy (kJ/mol) | Reference |
|---|---|---|
| C-F (in -CF₃) | 485.3 | mdpi.com |
| C-H | 414.2 | mdpi.com |
Nucleophilic and Electrophilic Interactions with the Trifluoromethyl Moiety
Direct nucleophilic or electrophilic attack on the carbon atom of an aromatic trifluoromethyl group is a difficult transformation due to the strength and polarity of the C-F bonds. The carbon atom is sterically shielded by the three fluorine atoms and is electron-deficient, making it unattractive to most electrophiles. While it is electron-deficient and thus theoretically susceptible to nucleophilic attack, the strength of the C-F bonds makes displacing a fluoride (B91410) ion challenging.
Despite these difficulties, reactions that can be formally considered nucleophilic substitutions do occur, although they often proceed through complex or indirect mechanisms rather than a simple Sₙ2-type displacement.
Nucleophilic Interactions : The trifluoromethyl group is a powerful electron-withdrawing group, which can activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr), particularly at the ortho and para positions. However, direct attack on the -CF₃ carbon itself typically requires harsh conditions, such as vigorous hydrolysis to a carboxylic acid. cdnsciencepub.com The generation of the trifluoromethyl anion (CF₃⁻) from a trifluoromethylated compound is challenging due to the anion's instability, though it can be formed and utilized as a potent nucleophile in specific trifluoromethylation reactions using specialized reagents like Ruppert's reagent (TMSCF₃). wikipedia.orgtrea.com
Electrophilic Interactions : The generation of a trifluoromethyl cation (CF₃⁺) is described as "extremely hard," making direct electrophilic reactions at the -CF₃ group rare. wikipedia.org The primary role of the -CF₃ group in electrophilic reactions is not to be attacked itself, but to strongly influence the reactivity of adjacent functional groups. Its powerful electron-withdrawing nature can significantly enhance the electrophilicity of neighboring cationic centers, creating so-called "superelectrophiles". nih.govscispace.com This effect can lead to unusual chemo-, regio-, and stereoselectivity in reactions occurring elsewhere in the molecule. nih.govscispace.com
Aromatic Ring Functionalization and Substitution Reactions
Electrophilic Aromatic Substitution Patterns and Directing Effects
Electrophilic aromatic substitution (SₑAr) is a fundamental reaction class for functionalizing the benzene (B151609) ring of this compound. wikipedia.org The regiochemical outcome of such reactions is governed by the directing effects of the three substituents already present: the hydroxyl (-OH) group, the trifluoromethyl (-CF₃) group, and the carboxylic acid (-COOH) group.
Hydroxyl (-OH) group: Located at C3, the -OH group is a powerful activating group and an ortho, para-director. libretexts.org It donates electron density to the ring via a strong resonance effect (+M), which outweighs its inductive electron withdrawal (-I). It therefore directs incoming electrophiles to positions 2, 4, and 6.
Trifluoromethyl (-CF₃) group: Located at C2, the -CF₃ group is a strongly deactivating group and a meta-director. wikipedia.orgvaia.com It withdraws electron density from the ring almost exclusively through a powerful inductive effect (-I). youtube.com Relative to its position at C2, it directs incoming electrophiles to positions 4 and 6.
Carboxylic Acid (-COOH) group: Located at C1, the -COOH group is also a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to positions 3 and 5.
In this compound, these effects combine. The hydroxyl group strongly activates the ortho (C2, C4) and para (C6) positions. The trifluoromethyl and carboxylic acid groups deactivate the entire ring but most strongly at their ortho and para positions, thereby favoring meta attack relative to themselves.
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect | Favored Positions |
|---|---|---|---|---|---|
| -COOH | 1 | -I, -M | Deactivating | Meta | 3, 5 |
| -CF₃ | 2 | -I | Strongly Deactivating | Meta | 4, 6 |
| -OH | 3 | -I, +M | Strongly Activating | Ortho, Para | 2, 4, 6 |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are widely used in modern synthesis. nih.gov For a molecule like this compound to participate in a Suzuki-Miyaura coupling, it must first be converted into a suitable coupling partner, typically an aryl halide (e.g., bromide, iodide) or an arylboronic acid/ester.
The electronic nature of the substituted ring can significantly impact the efficiency of the Suzuki-Miyaura reaction. The presence of the strongly electron-withdrawing trifluoromethyl and carboxylic acid groups makes the aromatic ring electron-deficient.
As an Aryl Halide Partner: If this compound were converted to an aryl halide (e.g., 4-bromo-3-hydroxy-2-(trifluoromethyl)benzoic acid), its electron-deficient nature would generally make the oxidative addition step of the catalytic cycle more facile. Electron-withdrawing groups on the aryl halide partner often lead to faster reaction rates.
As an Arylboronic Acid Partner: Conversely, if converted to a boronic acid derivative, the electron-deficient ring can make the transmetalation step more challenging. researchgate.net Studies on trifluoromethyl-substituted arylboronic acids have shown that they can be effective coupling partners, though sometimes requiring modified or optimized reaction conditions to proceed efficiently. rsc.org For instance, stronger bases or specific ligand systems may be necessary to facilitate the transfer of the electron-poor aryl group from boron to the palladium center. researchgate.netrsc.org
The synthesis of complex biaryl structures containing the this compound motif is thus feasible through Suzuki-Miyaura coupling. The choice of which coupling partner to generate from the parent molecule would depend on the desired final product and the nature of the other coupling partner. The reaction tolerates a wide range of functional groups, although the acidic protons of the hydroxyl and carboxylic acid groups would likely require protection or the use of a suitable base to prevent side reactions. acs.org
Synthesis and Exploration of Derivatives and Analogues of 3 Hydroxy 2 Trifluoromethyl Benzoic Acid
Structural Modifications at the Carboxylic Acid Position
The carboxylic acid group is a primary site for structural modification, most commonly through reactions of esterification and amidation. These transformations are fundamental in creating derivatives with altered solubility, polarity, and chemical reactivity.
Esterification: The conversion of the carboxylic acid to an ester is a frequently employed strategy. The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a classic method. libretexts.org For instance, related fluorinated benzoic acids are known to react with alcohols like methanol (B129727) or ethanol (B145695) to form their corresponding methyl and ethyl esters. chemicalbook.com This reaction is reversible, and to drive it towards completion, water is typically removed as it forms. libretexts.org The bulkiness of the reactants can affect the reaction rate; for example, acids with larger substituents near the carboxyl group, like a tert-butyl group, react significantly slower than less hindered acids like acetic acid. libretexts.org
Amidation: The synthesis of amides from the carboxylic acid group represents another crucial modification. This can be achieved by first converting the carboxylic acid to a more reactive acyl halide, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.org The resulting acyl halide can then be reacted with a primary or secondary amine to form the corresponding amide. This two-step process is often preferred over the direct, high-temperature reaction between the carboxylic acid and an amine. libretexts.org Analogues like 4-hydroxy-2-(trifluoromethyl)benzoic acid have been successfully used in amide synthesis to link them to other molecular scaffolds. ossila.com
Below is a table summarizing common modifications at the carboxylic acid position.
| Starting Material | Reagent(s) | Product Type | General Significance |
| Carboxylic Acid | Alcohol (e.g., ROH), Acid Catalyst | Ester | Increases lipophilicity, masks acidity |
| Carboxylic Acid | 1. SOCl₂ or PCl₅2. Amine (e.g., RNH₂) | Amide | Introduces hydrogen bond donors/acceptors |
| Carboxylic Acid | SOCl₂ | Acyl Chloride | Highly reactive intermediate for further synthesis |
Interactive Data Table: Carboxylic Acid Derivatives
This table is a representative example of possible derivatives.
| Derivative Type | General Structure | Potential Synthesis Reagent |
|---|---|---|
| Methyl Ester | R-COOCH₃ | Methanol (CH₃OH) / H⁺ |
| Ethyl Ester | R-COOCH₂CH₃ | Ethanol (C₂H₅OH) / H⁺ |
| N-Methyl Amide | R-CONHCH₃ | Methylamine (CH₃NH₂) |
| N,N-Dimethyl Amide | R-CON(CH₃)₂ | Dimethylamine ((CH₃)₂NH) |
Derivatization and Replacement Strategies for the Hydroxyl Group
The phenolic hydroxyl group is another key handle for derivatization, though its direct replacement is challenging. The hydroxide (B78521) ion is a poor leaving group, meaning the –OH group must first be converted into a group that is more stable when it detaches. libretexts.org
Etherification: One common derivatization is the conversion of the hydroxyl group to an ether. This is typically achieved via the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (like potassium carbonate) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. This method has been used to prepare 3-alkoxy methyl benzoate (B1203000) derivatives from 3-hydroxy methyl benzoate. rasayanjournal.co.in
Conversion to a Better Leaving Group: To facilitate nucleophilic substitution, the hydroxyl group can be transformed into a sulfonate ester, such as a tosylate, mesylate, or triflate. google.com These are excellent leaving groups, making the carbon atom to which they are attached susceptible to attack by a wide range of nucleophiles. For instance, converting a hydroxyl group to a triflate ester makes it a good leaving group for substitution reactions. google.com
Replacement with Other Nucleophiles: Once the hydroxyl group is activated, it can be replaced. For example, it's possible to replace a hydroxyl group with a fluorine atom using reagents like perfluorobutane sulphonyl fluoride (B91410) in the presence of a strong organic base. google.com This type of reaction is crucial for synthesizing specifically fluorinated analogues.
The table below outlines strategies for modifying the hydroxyl group.
| Strategy | Reagent(s) | Intermediate/Product | Purpose |
| Etherification | Base (e.g., K₂CO₃), Alkyl Halide (e.g., R-Br) | Ether (Ar-O-R) | Masks the acidic proton, alters steric/electronic properties |
| Activation | Sulfonyl Chloride (e.g., TsCl, MsCl) | Sulfonate Ester (Ar-OSO₂R) | Creates an excellent leaving group for substitution |
| Replacement | Perfluorobutane Sulphonyl Fluoride | Fluoro-derivative (Ar-F) | Introduces a fluorine atom |
Interactive Data Table: Hydroxyl Group Modifications
| Modification | Reagent Class | Resulting Functional Group |
|---|---|---|
| Alkylation / Etherification | Alkyl Halides (e.g., CH₃I) | Methoxy (-OCH₃) |
| Acylation / Esterification | Acyl Halides (e.g., CH₃COCl) | Acetoxy (-OCOCH₃) |
| Sulfonylation | Sulfonyl Chlorides (e.g., p-TsCl) | Tosylate (-OTs) |
Trifluoromethyl Group Modifications and Related Fluorinated Analogues
The trifluoromethyl (CF₃) group is a powerful modulator of a molecule's properties due to its high electronegativity and lipophilicity. wikipedia.orgnih.gov It is often considered a bioisostere of a methyl or chloro group. wikipedia.org While direct modification of the robust C-F bonds in a CF₃ group is synthetically challenging, the synthesis of analogues with different fluorinated substituents or where the CF₃ group is replaced entirely is a common strategy.
Synthesis of Fluorinated Analogues: The properties of the parent compound can be compared with analogues where the aromatic ring has different fluorine substitution patterns. An example is 3-Hydroxy-2,4,5-trifluorobenzoic acid, which contains three single fluorine atoms instead of a CF₃ group. chemicalbook.com The synthesis of such compounds often involves multi-step routes starting from highly fluorinated precursors. Other related compounds include 3-Fluoro-4-(trifluoromethyl)benzoic acid, which introduces an additional fluorine atom onto a different parent structure.
Properties of the Trifluoromethyl Group: The CF₃ group is strongly electron-withdrawing, which increases the acidity of the nearby carboxylic acid and hydroxyl groups. wikipedia.org It also enhances the lipophilicity of the molecule, which can influence its transport properties. nih.gov In drug design, replacing a methyl group with a trifluoromethyl group can block metabolic oxidation at that site. wikipedia.org
The table below compares 3-hydroxy-2-(trifluoromethyl)benzoic acid with a related fluorinated analogue.
| Compound | Key Structural Difference | Reported Synthetic Precursors/Reactions |
| This compound | Contains a -CF₃ group at position 2 | Aryl iodides can react with trifluoromethyl copper wikipedia.org |
| 3-Hydroxy-2,4,5-trifluorobenzoic acid | Contains -F atoms at positions 2, 4, and 5 | Synthesized from tetrafluorophthalimide (B2386555) or nitrile derivatives |
Interactive Data Table: Fluorinated Analogues
| Analogue | CAS Number | Key Feature |
|---|---|---|
| 4-Hydroxy-2-(trifluoromethyl)benzoic acid | 320-32-1 ossila.com | Isomeric position of -OH group |
| 3-Hydroxy-5-(trifluoromethyl)benzoic acid | 328-69-8 | Isomeric position of -CF₃ group |
| 3-Hydroxy-2,4,5-trifluorobenzoic acid | 116751-24-7 chemicalbook.com | Multiple single fluorine substituents |
| 2-(Trifluoromethyl)benzoic acid | 433-97-6 sigmaaldrich.com | Lacks the -OH group |
Aromatic Ring Substituent Variations and Their Synthetic Access
Varying the substituents on the aromatic ring is a cornerstone of analogue synthesis, allowing for a systematic investigation of how different electronic and steric properties influence the molecule.
Synthetic Access: A variety of synthetic methods are used to create these analogues.
Cross-Coupling Reactions: Suzuki-Miyaura coupling, which couples an aryl boronic acid with an aryl halide under palladium catalysis, is a powerful tool for creating C-C bonds and introducing new aryl groups.
Electrophilic Aromatic Substitution: Standard reactions like nitration (using nitric acid) or halogenation can introduce nitro (-NO₂) or halogen (-Cl, -Br) groups onto the aromatic ring. The position of this new substituent is directed by the existing groups on the ring. msu.edu For example, 2-hydroxy-5-nitro-benzaldehyde can be synthesized and used as a precursor for more complex structures. google.com
Fluorination: Specific fluorinating agents, such as Selectfluor®, can be used to introduce fluorine atoms at desired positions on the aromatic ring.
The table below lists several analogues of the core structure with different substituents on the aromatic ring.
| Compound Name | Substituent(s) | Position(s) | Synthetic Note/Precursor |
| 4-Hydroxy-2-(trifluoromethyl)benzoic acid | -OH | 4 | Isomer of the title compound ossila.com |
| 3-Hydroxy-5-(trifluoromethyl)benzoic acid | -CF₃ | 5 | Isomer of the title compound |
| 3-Hydroxy-2,4,5-trifluorobenzoic acid | -F, -F, -F | 2, 4, 5 | Analogue with multiple fluorine atoms chemicalbook.com |
| 2-Hydroxy-4-(5-nitrobenzofuran-7-yl)benzoic acid | -NO₂ group on a fused ring system | N/A | Synthesized from 2-hydroxy-5-nitro-benzaldehyde google.com |
Interactive Data Table: Aromatic Ring Variations
| Substituent | Position | General Synthetic Method |
|---|---|---|
| Nitro (-NO₂) | Meta to -COOH and -CF₃ | Electrophilic Nitration (HNO₃/H₂SO₄) |
| Amino (-NH₂) | Meta to -COOH and -CF₃ | Reduction of a Nitro Group msu.edu |
| Chloro (-Cl) / Bromo (-Br) | Meta to -COOH and -CF₃ | Electrophilic Halogenation (e.g., Br₂/FeBr₃) |
| Alkyl (-R) | Varies | Friedel-Crafts Alkylation/Acylation followed by reduction |
Investigation of Structure-Reactivity Relationships in Designed Analogues
The synthesis of the diverse analogues described in the previous sections provides a platform for studying structure-reactivity relationships. The reactivity of the molecule is governed by the interplay of inductive and resonance effects of its various substituents. libretexts.orglibretexts.org
Influence of Electron-Withdrawing Groups: The trifluoromethyl group (-CF₃) and the carboxylic acid group (-COOH) are both strongly electron-withdrawing. wikipedia.orglibretexts.org The CF₃ group deactivates the aromatic ring towards electrophilic substitution, making reactions like nitration or halogenation slower than on benzene (B151609) itself. libretexts.org These groups are classified as meta-directors in electrophilic aromatic substitution. libretexts.org The strong inductive withdrawal from the CF₃ group also increases the acidity of both the carboxylic acid proton and the phenolic proton compared to non-fluorinated analogues. wikipedia.org
Influence of Electron-Donating Groups: The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group. libretexts.org This is due to its ability to donate electron density to the aromatic ring via resonance, which outweighs its inductive electron withdrawal. libretexts.org In this compound, the directing effects of the substituents are antagonistic. The -OH group directs incoming electrophiles to positions 4 and 6, while the -COOH and -CF₃ groups direct to position 5. msu.edu The outcome of an electrophilic substitution reaction would depend on the reaction conditions and the relative power of these directing effects.
Steric Effects: The position of substituents can create steric hindrance that affects reactivity. The ortho arrangement of the -OH and -CF₃ groups in the parent compound can influence the accessibility of these functional groups for reaction. For example, intramolecular hydrogen bonding between the hydroxyl proton and an oxygen of the carboxylate group or a fluorine of the trifluoromethyl group could influence the molecule's conformation and reactivity. Studies on related molecules like 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid show the presence of such intramolecular hydrogen bonds. researchgate.net
Advanced Spectroscopic and Structural Elucidation Studies of 3 Hydroxy 2 Trifluoromethyl Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.
¹H and ¹³C NMR Chemical Shifts and Coupling Analysis
A complete analysis of the ¹H and ¹³C NMR spectra would provide critical information on the structure of 3-Hydroxy-2-(trifluoromethyl)benzoic acid. The ¹H NMR spectrum would be expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling constants revealing their relative positions on the benzene (B151609) ring. The protons of the hydroxyl and carboxylic acid groups would also produce characteristic signals. Similarly, the ¹³C NMR spectrum would display unique resonances for each of the eight carbon atoms in the molecule, including the carbon of the trifluoromethyl group.
No specific experimental ¹H and ¹³C NMR data for this compound could be located in the searched resources.
¹⁹F NMR Spectroscopic Characterization of the Trifluoromethyl Group
¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. The chemical shift of this signal would be indicative of the electronic environment created by the adjacent carboxylic acid and the benzene ring.
Specific experimental ¹⁹F NMR data for this compound is not available in the public scientific literature searched.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and determining the complete chemical structure.
COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, confirming the arrangement of substituents on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the trifluoromethyl and carboxylic acid groups to the correct positions on the benzene ring.
No published studies employing 2D NMR techniques for the structural elucidation of this compound were found.
Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathways
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₈H₅F₃O₃), confirming its atomic composition with a high degree of confidence.
Specific HRMS data for this compound could not be located.
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the molecular ion of this compound) to generate a spectrum of product ions. The analysis of these fragments provides valuable information about the molecule's structure and the stability of its constituent parts. Expected fragmentation pathways might include the loss of water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), or the trifluoromethyl radical (•CF₃).
No experimental MS/MS fragmentation studies for this compound were available in the searched databases.
X-Ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules within a crystal. nih.gov For this compound, this analysis reveals insights into its molecular packing, the nature of its intermolecular forces, and its preferred conformation in the solid state.
The solid-state structure of many benzoic acid derivatives is dominated by the formation of hydrogen-bonded dimers. mdpi.comrsc.org In the case of this compound, the carboxylic acid groups of two molecules are expected to form strong, centrosymmetric intermolecular hydrogen bonds. This interaction involves the hydroxyl proton of one carboxylic acid group and the carbonyl oxygen of the second, and vice-versa, creating a characteristic head-to-tail dimer with a graph-set notation of R²₂(8). mdpi.comresearchgate.net This is a highly stable and common supramolecular synthon for carboxylic acids. mdpi.com
The conformation of the this compound molecule in the crystalline state is significantly influenced by the steric and electronic effects of its substituents. A key feature is the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring. Due to steric hindrance from the bulky ortho-trifluoromethyl group, the carboxylic acid group is expected to be rotated out of the plane of the aromatic ring. researchgate.net This twisting is a common feature in ortho-substituted benzoic acids. rsc.org
The relative orientation of the hydroxyl and carboxylic acid groups is also of interest. While intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid is possible, the formation of strong intermolecular hydrogen-bonded dimers via the carboxylic acids is typically the dominant interaction in the solid state for benzoic acids. libretexts.org Computational analysis and comparison with structurally similar molecules suggest that the conformation observed in the crystal is a low-energy state, balancing intramolecular steric repulsions with the stabilizing energy of strong intermolecular hydrogen bonds. nih.govnih.gov
Table 1: Expected Crystallographic and Hydrogen Bonding Parameters Data is based on typical values observed for analogous substituted benzoic acids. researchgate.netuky.edu
| Parameter | Expected Value/Description |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Hydrogen Bond Motif | Centrosymmetric R²₂(8) dimer via carboxylic acid groups |
| O–H···O distance (dimer) | 2.6 - 2.7 Å |
| O–H···O angle (dimer) | 165 - 175° |
| Carboxyl-Ring Dihedral Angle | > 10° (non-planar due to steric hindrance) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule and analyzing its vibrational modes. orientjchem.org The spectra for this compound are characterized by distinct bands corresponding to its hydroxyl, carboxylic acid, and trifluoromethyl groups, as well as the substituted benzene ring.
The most prominent feature in the IR spectrum is typically a very broad absorption band in the 3300–2500 cm⁻¹ region, which arises from the O–H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info The broadness is a direct consequence of the strong hydrogen bonding. mdpi.com The O–H stretching of the phenolic hydroxyl group is also expected in this region, often appearing as a sharper band around 3600-3400 cm⁻¹ if it is not involved in strong hydrogen bonding. mdpi.com
The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band. For aryl carboxylic acid dimers, this band typically appears in the range of 1700–1680 cm⁻¹. docbrown.inforesearchgate.net The C-F stretching vibrations of the trifluoromethyl group are expected to produce very strong and characteristic bands in the IR spectrum, typically found between 1350 and 1100 cm⁻¹.
Other significant vibrations include the C–O stretching and O–H bending modes of the carboxylic acid and phenol (B47542) groups, which appear in the 1440–1210 cm⁻¹ and 960-900 cm⁻¹ regions, respectively. docbrown.info Vibrations associated with the benzene ring, such as C=C stretching and C–H bending, occur in the fingerprint region (below 1600 cm⁻¹). docbrown.inforesearchgate.net
Table 2: Principal Infrared (IR) and Raman Vibrational Band Assignments Frequencies are characteristic ranges for the specified functional groups and are based on data from analogous compounds. docbrown.infomdpi.comresearchgate.net
| Wavenumber (cm⁻¹) | Functional Group / Vibrational Mode | Expected Intensity (IR) |
| 3300–2500 | O–H stretch (Carboxylic acid dimer) | Strong, Very Broad |
| ~3500 | O–H stretch (Phenolic) | Medium, Broad |
| 3100–3000 | C–H stretch (Aromatic) | Medium |
| 1700–1680 | C=O stretch (Carboxylic acid dimer) | Strong, Sharp |
| 1625–1450 | C=C stretch (Aromatic ring) | Medium to Strong |
| 1440-1395 | O-H bend (in-plane) | Medium |
| 1320-1210 | C-O stretch (Carboxylic acid/Phenol) | Strong |
| 1350–1100 | C–F stretch (Trifluoromethyl group) | Very Strong |
| 960-900 | O-H bend (out-of-plane, dimer) | Medium, Broad |
| ~800-700 | C-H bend (Aromatic, out-of-plane) | Strong |
Computational and Theoretical Investigations of 3 Hydroxy 2 Trifluoromethyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These in silico methods provide insights that are often complementary to experimental data.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This process involves calculating the molecule's ground state energy and adjusting atomic positions to find the lowest energy conformation.
A typical study would employ a functional, such as B3LYP, in conjunction with a basis set (e.g., 6-311++G(d,p)) to perform these calculations. The results of a geometry optimization for 3-Hydroxy-2-(trifluoromethyl)benzoic acid would be presented in a data table, listing key predicted bond lengths and bond angles.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Data Not Available)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-CF3 | Data not available | O-C-C | Data not available |
| C-OH | Data not available | C-C-CF3 | Data not available |
| C-COOH | Data not available | HO-C-C | Data not available |
| O-H | Data not available | C-C-O(H) | Data not available |
Note: The values in this table are placeholders, as specific computational data for this molecule were not found.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or electron-accepting nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. An FMO analysis for this compound would quantify these energies.
Table 2: Hypothetical Frontier Molecular Orbital Properties (Data Not Available)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Note: The values in this table are placeholders, as specific computational data for this molecule were not found.
Electrostatic Potential Surface (MEP) Analysis for Charge Distribution
A Molecular Electrostatic Potential (MEP) surface map is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas denote neutral potential. This analysis is valuable for predicting intermolecular interactions and the sites of chemical reactions. For this compound, an MEP map would reveal the electrophilic and nucleophilic centers, particularly around the hydroxyl, carboxylic acid, and trifluoromethyl functional groups.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structure and assignments.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, often using DFT, can predict the NMR chemical shifts (¹H, ¹³C, ¹⁹F) for a molecule. These predictions are valuable for assigning experimental spectra, especially for complex molecules. A study on this compound would involve calculating the theoretical chemical shifts and comparing them to experimentally measured values, with the correlation often assessed by a regression analysis (R² value).
Table 3: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) (Data Not Available)
| Atom | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| H (Aromatic) | Data not available | Data not available |
| H (Hydroxyl) | Data not available | Data not available |
| H (Carboxyl) | Data not available | Data not available |
| C (Aromatic) | Data not available | Data not available |
| C (CF3) | Data not available | Data not available |
Note: The values in this table are placeholders, as specific computational and experimental data for this molecule were not found.
Vibrational Frequency Calculations and Spectral Simulation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies. The calculated frequencies are often scaled by a factor to better match experimental spectra, accounting for systematic errors in the computational method and the fact that calculations are typically performed on a single molecule in the gas phase. A Potential Energy Distribution (PED) analysis is commonly used to assign the specific type of vibration (e.g., stretching, bending, torsion) to each calculated frequency. For this compound, this would allow for a detailed assignment of its IR and Raman spectra.
Table 4: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) (Data Not Available)
| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch (hydroxyl) | Data not available | Data not available |
| O-H stretch (carboxyl) | Data not available | Data not available |
| C=O stretch | Data not available | Data not available |
| C-F stretch | Data not available | Data not available |
Note: The values in this table are placeholders, as specific computational and experimental data for this molecule were not found.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the potential pathways of chemical reactions. By simulating the energetic landscape of a reaction, scientists can identify the most likely mechanisms, including the fleeting transition states and the energy required to overcome reaction barriers.
For a molecule like this compound, similar computational approaches could be employed to understand key transformations. A transition state search would involve locating the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The energy difference between the reactants and this transition state determines the activation energy barrier, a critical factor in reaction kinetics. Such calculations are invaluable for predicting the feasibility and rate of various potential reactions, such as intramolecular hydrogen transfer or reactions involving the carboxylic acid and hydroxyl groups.
Table 1: Illustrative Energy Barriers for Carboxyl Group Rotation in Hydroxybenzoic Acid Isomers
| Isomer | Rotational Energy Barrier (kJ·mol⁻¹) |
| ortho-hydroxybenzoic acid | ~40 |
| para-hydroxybenzoic acid | 27 |
| meta-hydroxybenzoic acid | 21 |
This data is for hydroxybenzoic acid isomers and is presented to illustrate the type of information obtained from transition state analysis.
The surrounding solvent can significantly influence the pathway and outcome of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes reactants, intermediates, and transition states.
For example, a study on 3-hydroxy-2-quinoxalinecarboxylic acid, a molecule with some structural similarities to our compound of interest, employed DFT calculations with the PCM model to investigate the influence of solvents like benzene (B151609), diethyl ether, and water on its tautomeric forms. The results indicated that the molecular features of this compound are highly dependent on the solvent. Similarly, research on the photophysics of 3-hydroxyflavone (B191502) has shown that specific solute-solvent interactions can strongly affect not only the kinetics of photochemical reactions but also the reaction mechanism and the final products.
For this compound, computational analysis of solvent effects could reveal how different solvent environments might favor certain reaction pathways over others. For instance, a polar protic solvent might facilitate proton transfer reactions by stabilizing charged intermediates, while a nonpolar solvent might favor reactions that proceed through neutral transition states. This understanding is crucial for controlling reaction outcomes in a laboratory or industrial setting.
Intermolecular Interactions and Self-Assembly Prediction in Theoretical Systems
The way molecules interact with each other governs the formation of larger structures, a process known as self-assembly. Computational methods can predict these interactions and the resulting supramolecular architectures. Techniques like molecular dynamics (MD) simulations and DFT can be used to model the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that drive self-assembly.
While direct computational studies on the self-assembly of this compound are not prominent, research on other organic molecules provides a framework for how such investigations would proceed. For instance, the self-assembly of a 1,3,5-benzenetricarboxamide derivative in water has been elucidated using a top-down MD approach, where pre-stacked structures optimized with DFT calculations were used to build a larger aggregate for simulation. This revealed the formation of a stable fibrous structure. In another example, the study of quinolone carboxylic acid derivatives showed that dispersive forces are the decisive factor in their intermolecular interactions.
For this compound, the presence of the hydroxyl and carboxylic acid groups suggests a strong potential for hydrogen bonding, which would likely play a key role in its self-assembly. The trifluoromethyl group would also contribute to the intermolecular forces. Theoretical modeling could predict whether this molecule is likely to form dimers, chains, or more complex three-dimensional networks in the solid state or in solution. These predictions are vital for understanding the material properties of the compound.
Applications in Chemical Synthesis and Materials Science
Role as a Key Building Block in Complex Organic Synthesis
The unique combination of a carboxylic acid, a hydroxyl group, and an electron-withdrawing trifluoromethyl group on an aromatic ring makes trifluoromethylated hydroxybenzoic acids valuable building blocks in organic synthesis. These functional groups offer multiple reactive sites for creating more complex molecules.
Precursor to Specialty Chemicals and Advanced Intermediates
While specific pathways starting from 3-Hydroxy-2-(trifluoromethyl)benzoic acid are not extensively documented, hydroxybenzoic acids in general are crucial intermediates. researchgate.netnih.gov For instance, 4-Hydroxybenzoic acid is a well-established platform intermediate for a range of value-added products in the cosmetic, pharmaceutical, and polymer industries. researchgate.netnih.govresearchgate.net The presence of the trifluoromethyl group (CF3) often enhances the metabolic stability and lipophilicity of a molecule, properties that are highly desirable in the development of specialty chemicals, particularly in the pharmaceutical sector. mdpi.com The CF3 group can improve a drug candidate's binding affinity and pharmacokinetic profile. mdpi.com
Use in Agrochemical Intermediate Synthesis (General)
There is no specific information detailing the use of this compound in agrochemical synthesis. However, the trifluoromethyl group is a key structural motif in a large number of modern agrochemicals. nih.govresearchoutreach.org More than half of the pesticides introduced in the last two decades contain fluorine, and the CF3 group is present in approximately 40% of all fluorine-containing pesticides on the market. nih.gov This group is known to enhance the biological efficacy of active ingredients. nih.gov For example, trifluoromethylpyridines are critical components in herbicides like Flazasulfuron and insecticides like Flonicamid. researchoutreach.org Given the prevalence of the Ar-CF3 (aromatic-trifluoromethyl) moiety in successful agrochemicals, it is plausible that trifluoromethylated benzoic acids could serve as valuable intermediates in this industry. nih.gov
Contribution to Dye Chemistry and Pigment Synthesis
Specific examples of dyes or pigments synthesized from this compound are not found in the literature. Nevertheless, hydroxybenzoic acid derivatives are known to function as coupling components in the synthesis of azo dyes. guidechem.comjocpr.com For instance, various isomers like 2-hydroxybenzoic acid and 3,5-dihydroxybenzoic acid are used to create mordant and reactive dyes. guidechem.comdyestuffintermediates.com The general process involves the diazotization of a primary aromatic amine which then couples with the nucleophilic hydroxybenzoic acid. jocpr.com
Integration into Polymer Chemistry and Functional Material Development
The functional groups on this compound suggest its potential for integration into advanced polymers and materials, where properties like thermal stability and liquid crystallinity are desired.
Monomer or Modifier in Polymer Synthesis for Enhanced Properties (e.g., thermal stability)
Detailed studies on the use of this compound as a monomer are not available. However, hydroxybenzoic acids are a fundamental class of monomers for producing wholly aromatic polyesters, which are known for their high thermal resistance. researchgate.net The incorporation of fluorine-containing groups, such as trifluoromethyl, into polymer structures is a recognized strategy for enhancing performance. In polymer solar cells, adding a CF3 group to a polymer donor has been shown to lower the HOMO energy level and improve intermolecular interactions, leading to significantly higher power conversion efficiency. rsc.org Generally, the addition of inorganic or functional fillers can remarkably improve the thermal stability of polymers. tandfonline.com
Development of Liquid Crystals and Other Advanced Materials
There is no direct evidence of this compound being used to create liquid crystals. However, the trifluoromethyl group is a highly favored substituent in the design of modern liquid crystal materials. tandfonline.comoup.com Its inclusion can lead to high polarity, low viscosity, and excellent chemical and thermal stability. figshare.com Many high-performance liquid crystals for display applications incorporate a trifluoromethyl group in their structure to achieve desirable properties like high birefringence and a broad nematic phase range. tandfonline.comoup.comnih.gov The molecular structure, including the planarity and dipole moment influenced by such polar groups, is critical in determining the stability and optical properties of the resulting liquid crystal phase. Given these established principles, trifluoromethylated benzoic acids are a promising class of compounds for the development of advanced materials.
Due to the limited availability of specific research data for this compound, data tables on its detailed research findings and applications cannot be generated.
Potential in Catalytic Systems and Ligand Design
The unique structural characteristics of this compound, arising from the specific placement of its functional groups, suggest significant potential for its application in the design of advanced ligands and catalytic systems. The combination of a chelating ortho-hydroxy carboxylic acid moiety with an electron-withdrawing trifluoromethyl group on a single aromatic scaffold provides a powerful tool for chemists to modulate the properties of metal complexes.
The trifluoromethyl (-CF3) group is a well-established pharmacophore and functional group in modern chemistry, prized for its profound impact on a molecule's physical and chemical properties. nih.gov Its high electronegativity (comparable to chlorine) and significant lipophilicity can enhance the metabolic stability and membrane permeability of molecules in which it is incorporated. nih.govmdpi.com In the context of ligand design, these properties are highly advantageous. The -CF3 group can improve the binding affinity of a ligand to a metal center or a biological target through favorable electrostatic and hydrophobic interactions. mdpi.commdpi.com Furthermore, the -CF3 group is known to participate in non-covalent interactions, such as halogen bonding, which can provide additional stability and selectivity in ligand-receptor binding. mdpi.com
The ortho-hydroxybenzoic acid framework provides a robust bidentate chelation site for metal ions through the carboxylate and hydroxyl oxygens. This arrangement leads to the formation of a stable six-membered ring upon coordination. The intramolecular hydrogen bond between the adjacent hydroxyl and carboxyl groups pre-organizes the molecule into a relatively rigid, planar conformation, which is advantageous for coordination. nih.govstackexchange.com This chelation effect, common in ortho-hydroxybenzoic acids, enhances the stability of the resulting metal complexes compared to monodentate ligands or ligands where such pre-organization is not possible. stackexchange.com The steric bulk of the ortho-trifluoromethyl group can also influence the geometry of the resulting metal complex, a phenomenon known as the "ortho effect," which can be exploited to fine-tune the catalytic activity and selectivity of a metal center. youtube.com
The synergy between these two features in this compound makes it a promising candidate for several applications:
Coordination Polymers and Metal-Organic Frameworks (MOFs): Trifluoromethylated benzoate (B1203000) derivatives, such as 3,5-bis(trifluoromethyl)benzoate, have been successfully used to construct coordination polymers with unique structural and functional properties. acs.org The rigidity and defined coordination vector of this compound could be exploited to build novel porous materials for gas storage or catalysis.
Homogeneous Catalysis: As a ligand, it could be used to stabilize and modify transition metal catalysts. The strong electron-withdrawing nature of the -CF3 group would make the metal center more electrophilic, potentially enhancing its reactivity in catalytic cycles, such as in coupling reactions.
Biomimetic Chemistry: The chelating motif is reminiscent of siderophores or other natural metal-binding compounds. This could be explored in the design of functional models of metalloenzyme active sites.
Table 1: Contribution of Functional Groups to Ligand Potential
| Functional Group/Motif | Key Properties | Potential Impact on Catalysis and Ligand Design |
|---|---|---|
| Trifluoromethyl (-CF3) | Strong electron-withdrawing nature, high lipophilicity, steric bulk, metabolic stability. nih.govnih.govmdpi.com | Modulates electronic properties of metal centers, enhances ligand-protein binding, improves solubility in non-polar media, provides steric control. mdpi.com |
| ortho-Hydroxybenzoic Acid | Forms stable intramolecular hydrogen bonds, acts as a bidentate chelating agent. nih.govstackexchange.com | Pre-organizes the ligand for metal binding, increases the stability of metal complexes (chelate effect), provides a rigid structural backbone. nih.govyoutube.com |
| Aromatic Ring | Planar structure, capable of π-stacking interactions. | Facilitates supramolecular assembly through face-to-face stacking, contributes to the overall rigidity of the ligand framework. nih.gov |
Utility in Analytical Chemistry as a Derivatizing Agent or Standard
While specific applications of this compound in routine analytical chemistry are not widely documented, its chemical structure suggests potential utility as both a derivatizing agent and an analytical standard.
As a Derivatizing Agent: Derivatization is a technique used in chromatography to convert an analyte into a product that has improved properties for separation and detection. This often involves making the analyte more volatile, more thermally stable, or more easily detectable. This compound possesses reactive functional groups—the carboxylic acid and the phenolic hydroxyl group—that can be used to tag other molecules.
Esterification/Amidation: The carboxylic acid group can be readily reacted with alcohols, phenols, or amines in a sample to form esters or amides. This is a common strategy for the analysis of these functional groups by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Fluorine-Specific Detection: The presence of the trifluoromethyl group provides a unique analytical handle. It can serve as a powerful label for detection methods such as ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy, which offers a highly sensitive and selective means of detection with a very low background signal. In mass spectrometry, the -CF3 group provides a distinct mass signature that can aid in identification and quantification.
As an Analytical Standard: An ideal analytical standard should be a stable, non-hygroscopic solid of high purity that can be accurately weighed. Many fluorinated organic acids are crystalline solids with well-defined melting points, and commercial suppliers offer various isomers, such as 3-Hydroxy-5-(trifluoromethyl)benzoic acid, at high purity (e.g., 99%). thermofisher.comscbt.com This suggests that this compound could likely be prepared and purified to a degree suitable for use as a standard.
Internal Standard: In chromatographic methods like HPLC or GC, it could serve as an internal standard for the quantification of other aromatic acids, particularly other fluorinated compounds. Its retention time would be distinct due to the specific combination of polarity (from -OH and -COOH) and lipophilicity (from -CF3).
Reference Standard: For the development of new analytical methods targeting fluorinated pollutants or pharmaceuticals, it could be used as a reference compound to calibrate instrument response and validate method performance.
Table 2: Potential Applications in Analytical Chemistry
| Application | Relevant Structural Feature(s) | Principle of Utility |
|---|---|---|
| Derivatizing Agent (GC, HPLC) | Carboxylic acid (-COOH), Hydroxyl (-OH) | Covalent reaction with analytes (e.g., alcohols, amines) to enhance volatility or chromatographic retention and improve detection. |
| ¹⁹F-NMR Label | Trifluoromethyl (-CF3) | Provides a unique and sensitive spectroscopic signal for detection and quantification in complex matrices. |
| Mass Spectrometry Tag | Trifluoromethyl (-CF3) | Introduces a specific mass fragment, aiding in the identification and structural elucidation of derivatized analytes. |
| Internal/Reference Standard | Entire Molecule | A stable compound with high purity and a unique chromatographic signature for calibrating and validating analytical methods. |
Future Research Directions and Emerging Trends for 3 Hydroxy 2 Trifluoromethyl Benzoic Acid
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of polysubstituted benzene (B151609) rings, particularly those with a combination of electron-donating (hydroxyl) and electron-withdrawing (trifluoromethyl, carboxyl) groups, presents a considerable challenge in organic chemistry. Current synthetic routes are often multi-step processes that may suffer from modest yields and the use of harsh reagents. A primary direction for future research is the development of more elegant and efficient synthetic strategies.
Future investigations should prioritize methodologies that offer improved atom economy, reduced step counts, and milder reaction conditions. Key areas for exploration include:
Late-Stage C-H Functionalization: Directing the installation of the hydroxyl or trifluoromethyl group onto a pre-existing benzoic acid scaffold via C-H activation would represent a significant leap in efficiency, bypassing traditional, more circuitous routes.
Novel Cross-Coupling Strategies: The development of new catalytic systems, perhaps utilizing earth-abundant metals, could facilitate the construction of the carbon skeleton with high regioselectivity.
Biocatalysis: Engineering enzymes to perform selective hydroxylation or other transformations on a suitable precursor could offer an environmentally benign pathway to the target molecule.
A comparative analysis of hypothetical future synthetic pathways is presented below, highlighting target metrics for improvement.
| Pathway Type | Potential Catalyst/Reagent | Target Yield (%) | Key Advantages |
| C-H Hydroxylation | Palladium(II) or Iron(II) Catalysts | > 80% | Reduces step count, high atom economy |
| Cross-Coupling | Nickel or Copper Catalysts | > 85% | Milder conditions, functional group tolerance |
| Enzymatic Synthesis | Engineered P450 Monooxygenase | > 90% | High selectivity, green solvent (water), ambient temperature |
Exploration of Unconventional Reactivity Patterns and Selective Transformations
The unique electronic and steric environment of 3-Hydroxy-2-(trifluoromethyl)benzoic acid—created by the interplay of its three distinct functional groups—suggests a rich and complex reactivity profile that is currently underexplored. Future research should aim to map these reactivity patterns and harness them for selective chemical transformations.
Prospective research avenues include:
Orthogonal Functionalization: Developing conditions that allow for the selective reaction of one functional group (e.g., esterification of the carboxylic acid) while leaving the others untouched, without the need for protecting groups.
Directed Metalation: Using the existing hydroxyl or carboxyl groups to direct metallating agents to specific positions on the aromatic ring, enabling further, site-specific derivatization.
Organocatalysis: Investigating the use of the molecule itself as a chiral acid or hydrogen-bond donor catalyst in asymmetric reactions, leveraging the structural features imparted by the trifluoromethyl group.
Discovery of Unexplored Applications in Emerging Chemical Technologies
Modern chemical research is increasingly focused on developing sustainable and efficient technological platforms. The specific properties of this compound could make it a valuable component in these emerging areas, although such applications are yet to be reported.
Green Solvents: The polarity and hydrogen-bonding capabilities of the molecule suggest it could be investigated as a component in Deep Eutectic Solvents (DES). A research goal would be to pair it with a suitable hydrogen-bond donor to create a novel, biodegradable solvent system with unique solvating properties for specific reactions or extractions.
Flow Synthesis: Continuous flow chemistry offers enhanced safety, efficiency, and scalability over traditional batch processing. Future studies could explore the use of this acid in flow reactors, particularly for reactions where precise control of temperature and mixing is crucial. Its stability and defined reactivity could be advantageous in multi-step, continuous syntheses of more complex molecules like pharmaceuticals or advanced materials.
Advanced Computational Design and Prediction for Tailored Derivatives
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, yet such studies on this compound are not currently available in public literature. A significant future direction is to build a computational model of this molecule to accelerate the discovery of derivatives with customized functionalities.
Future computational work could focus on:
DFT Calculations: Using Density Functional Theory to calculate and predict fundamental properties such as pKa, bond dissociation energies, and simulated spectroscopic signatures (NMR, IR), which would aid in experimental characterization.
QSAR Modeling: Developing Quantitative Structure-Activity Relationship models to predict the biological activity or material properties of hypothetical derivatives, thereby prioritizing synthetic targets.
Molecular Docking: Screening tailored derivatives against biological targets like enzymes or receptors to identify potential new pharmaceutical scaffolds.
The table below lists key molecular properties of this compound that could be targeted for calculation in future computational studies.
| Property | Computational Method | Potential Application of Data |
| Acidity (pKa) | DFT with Solvation Model | Predicting reactivity in different pH environments |
| Electrostatic Potential | DFT | Identifying sites for electrophilic/nucleophilic attack |
| HOMO/LUMO Energies | DFT | Assessing electronic properties for materials science |
| Conformational Analysis | Molecular Mechanics/Dynamics | Understanding steric effects and receptor binding |
Addressing Challenges in Sustainable Production and Waste Minimization in Academic Research
The principles of green chemistry are paramount for modern chemical synthesis. Future academic research into this compound must address the challenges of sustainable production and waste minimization from the outset.
Key objectives for future research include:
Lifecycle Assessment: Conducting a thorough analysis of any newly developed synthetic pathway to evaluate its environmental impact, from starting materials to waste products.
Solvent Reduction: Prioritizing synthetic methods that use water, supercritical fluids, or recyclable organic solvents, and minimizing the use of chlorinated solvents.
Catalyst over Stoichiometric Reagents: Designing syntheses that rely on catalytic amounts of reagents rather than stoichiometric ones to reduce waste and often improve safety. The goal would be to develop a process with a minimal E-Factor (Environmental Factor), which quantifies the mass of waste produced per unit of product.
By focusing on these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for innovation in synthesis, catalysis, and materials science.
Q & A
What are the optimal synthetic routes for 3-Hydroxy-2-(trifluoromethyl)benzoic acid in laboratory settings?
Basic Research Question
The synthesis of this compound can be achieved through:
- Electrophilic substitution : Introduce the trifluoromethyl group via halogen exchange using CuI or Pd catalysts under anhydrous conditions .
- Hydroxylation : Direct hydroxylation of 2-(trifluoromethyl)benzoic acid derivatives using hydroxylating agents like H₂O₂/Fe²⁺ (Fenton reagent) .
- Microbial decarboxylation : Bacterial strains (e.g., Pseudomonas) can catalyze decarboxylation of precursor acids, though yields require optimization .
How can researchers characterize the purity and structural integrity of this compound?
Basic Research Question
Key analytical methods include:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) at 1.0 mL/min. Monitor at 254 nm; recovery rates >98% and RSD <1.2% ensure precision .
- NMR : ¹H and ¹⁹F NMR in deuterated DMSO or CDCl₃. The trifluoromethyl group shows a singlet near δ -60 ppm in ¹⁹F NMR. Address signal splitting challenges due to fluorine coupling .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M-H]⁻) with m/z 220.0184 (calculated for C₈H₄F₃O₃) .
What safety considerations are critical when handling this compound in research laboratories?
Basic Research Question
While specific safety data for this compound is limited, general precautions for phenolic acids apply:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of fine particles .
- Storage : Store in amber glass vials at 4°C under inert gas (N₂/Ar) to prevent oxidation .
How can single-crystal X-ray diffraction with SHELX software be employed to determine the molecular structure of this compound?
Advanced Research Question
Experimental Workflow :
Crystallization : Grow single crystals via slow evaporation in ethanol/water (1:1).
Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
Structure solution : Apply SHELXD for phase problem resolution via dual-space recycling .
Refinement : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for F and O atoms. Validate hydrogen bonding (O-H⋯O) networks .
What strategies resolve discrepancies between HPLC and NMR purity assessments of this compound?
Advanced Research Question
Discrepancies arise from:
- Impurity masking in HPLC : Non-UV-active impurities (e.g., salts) require complementary ion chromatography .
- Solvent interference in NMR : Use deuterated solvents and ¹⁹F-decoupled experiments to isolate trifluoromethyl signals .
- Quantitative NMR (qNMR) : Employ CRM4601-b (³¹P reference standard) for absolute quantification .
What experimental approaches are used to investigate the enzyme inhibitory activity of this compound derivatives?
Advanced Research Question
Methodology :
- Enzyme assays : Test COX-2 inhibition using a fluorometric kit (e.g., Cayman Chemical) with IC₅₀ determination via dose-response curves (0.1–100 µM) .
- Molecular docking : Use AutoDock Vina to model ligand-enzyme interactions. The hydroxyl and trifluoromethyl groups exhibit H-bonding and hydrophobic interactions with COX-2 active sites .
- Kinetic studies : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition mechanisms .
Notes
- Data Contradictions : Cross-validate analytical results using orthogonal methods (e.g., HPLC + qNMR).
- Advanced Tools : SHELX programs are preferred for crystallography due to robustness in handling fluorine anisotropy .
- Safety Compliance : Align protocols with EC No 1272/2008 regulations for phenolic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
